CUDC-907

Catalog No.
S548375
CAS No.
1339928-25-4
M.F
C23H24N8O4S
M. Wt
508.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CUDC-907

CAS Number

1339928-25-4

Product Name

CUDC-907

IUPAC Name

N-hydroxy-2-[[2-(6-methoxypyridin-3-yl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]methyl-methylamino]pyrimidine-5-carboxamide

Molecular Formula

C23H24N8O4S

Molecular Weight

508.6 g/mol

InChI

InChI=1S/C23H24N8O4S/c1-30(23-25-11-15(12-26-23)22(32)29-33)13-16-9-17-19(36-16)21(31-5-7-35-8-6-31)28-20(27-17)14-3-4-18(34-2)24-10-14/h3-4,9-12,33H,5-8,13H2,1-2H3,(H,29,32)

InChI Key

JOWXJLIFIIOYMS-UHFFFAOYSA-N

SMILES

CN(CC1=CC2=C(S1)C(=NC(=N2)C3=CN=C(C=C3)OC)N4CCOCC4)C5=NC=C(C=N5)C(=O)NO

Solubility

Soluble in DMSO, not in water

Synonyms

CUDC907; CUDC 907; CUDC-907; fimepinostat;

Canonical SMILES

CN(CC1=CC2=C(S1)C(=NC(=N2)C3=CN=C(C=C3)OC)N4CCOCC4)C5=NC=C(C=N5)C(=O)NO

Description

The exact mass of the compound Fimepinostat is 508.16412 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Fimepinostat, also known as CUDC-907, is a drug being investigated for its potential to treat various cancers. Its primary mechanism of action lies in inhibiting histone deacetylases (HDACs) []. HDACs are enzymes that regulate gene expression by modifying histones, the proteins that package DNA within the cell. By inhibiting HDACs, fimepinostat can potentially alter gene expression patterns in cancer cells, leading to their death or growth arrest [].

Fimepinostat as an HDAC inhibitor

Fimepinostat is classified as a pan-HDAC inhibitor, meaning it can block the activity of multiple HDAC subtypes []. This broad targeting approach is believed to be advantageous as cancer cells often rely on the function of several HDACs. Research suggests that fimepinostat can inhibit HDACs 1, 2, 3, 4, 6, and 10, potentially leading to a more comprehensive effect on cancer cell gene expression.

Investigational Use in Cancer Treatment

Fimepinostat is currently undergoing clinical trials to evaluate its efficacy and safety in treating various cancers, including:

  • Diffuse large B-cell lymphoma (DLBCL) []
  • High-grade glioma (HGG) []
  • Other hematological malignancies

CUDC-907 is a novel compound characterized as a dual inhibitor of phosphoinositide 3-kinase and histone deacetylase. This heterobifunctional molecule targets multiple pathways involved in cancer progression, particularly those associated with cell survival and proliferation. It has shown promise in the treatment of various malignancies, particularly hematological cancers, by inducing apoptosis and inhibiting tumor growth through its dual action on histone deacetylases and phosphoinositide 3-kinases .

Fimepinostat's mechanism of action involves its dual inhibitory effect on HDAC and PI3K enzymes. HDACs regulate gene expression by modifying histones, while PI3K plays a crucial role in cell growth and survival signaling. By inhibiting both pathways, fimepinostat can induce cell cycle arrest, promote apoptosis (cell death), and suppress tumor growth [, ].

Case Study

Studies in preclinical models, including xenografts, have shown that fimepinostat can inhibit the growth of various cancers, including diffuse large B-cell lymphoma (DLBCL), breast cancer, and non-small cell lung cancer (NSCLC) [, ].

Safety Concerns

Fimepinostat is currently undergoing clinical trials, and its safety profile in humans is still being evaluated. Preclinical studies suggest a tolerable safety profile at specific doses []. However, further investigation is needed to determine potential side effects and interactions with other medications.

CUDC-907 functions primarily through the inhibition of two key enzyme classes:

  • Histone Deacetylases (HDACs): CUDC-907 inhibits class I and II HDACs, leading to an increase in acetylation of histones, which can result in altered gene expression patterns that favor apoptosis and reduce cell proliferation.
  • Phosphoinositide 3-Kinases (PI3Ks): It inhibits class I α, β, and δ PI3K isoforms, disrupting signaling pathways that promote cell survival and growth .

The compound's ability to simultaneously target these pathways enhances its efficacy in inducing cancer cell death.

CUDC-907 has demonstrated significant biological activity in various preclinical studies:

  • Induction of Apoptosis: The compound promotes apoptosis in cancer cells by increasing the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins .
  • Inhibition of Epithelial-Mesenchymal Transition: In bladder cancer models, CUDC-907 has been shown to suppress migration and invasion by inhibiting epithelial-mesenchymal transition markers such as vimentin and E-cadherin .
  • Senolytic Properties: Recent studies indicate that CUDC-907 may selectively induce apoptosis in senescent cells driven by p53, suggesting potential applications in age-related diseases .

The synthesis of CUDC-907 involves several steps to create the heterobifunctional structure that allows for the dual inhibition of HDACs and PI3Ks. While specific synthetic routes are proprietary, the general approach includes:

  • Formation of the Core Structure: Utilizing organic synthesis techniques to construct the central scaffold that incorporates both pharmacophoric elements.
  • Functionalization: Introducing specific chemical groups that enhance binding affinity to HDACs and PI3Ks.
  • Purification: Employing chromatographic methods to isolate and purify the final compound for biological testing .

CUDC-907 is primarily being explored for its therapeutic potential in:

  • Cancer Treatment: Particularly effective against hematological malignancies such as lymphoma and multiple myeloma. Clinical trials have demonstrated its efficacy in relapsed or refractory cases .
  • Senotherapy: Its senolytic properties suggest potential applications in treating age-related diseases or conditions characterized by cellular senescence .

Interaction studies have focused on understanding how CUDC-907 affects various signaling pathways:

  • Combination Therapies: Research indicates that CUDC-907 can enhance the effects of other anticancer agents when used in combination, particularly those targeting related pathways such as mTOR inhibitors .
  • Theranostic

Several compounds share structural or functional similarities with CUDC-907. Below is a comparison highlighting their unique features:

Compound NameMechanism of ActionUnique Features
FimepinostatDual inhibitor of HDACs and PI3KsPotent HIV latency-reversing agent
PanobinostatHDAC inhibitorApproved for multiple myeloma
BGT226PI3K inhibitorSelective for class I PI3K
VS-5584Dual mTOR/PI3K inhibitorTargets mTOR signaling pathway

CUDC-907 is unique due to its dual inhibition mechanism targeting both HDACs and PI3Ks, which is not commonly found in other compounds. This dual action enhances its therapeutic potential across various cancer types while also offering insights into senescence-related treatments.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.3

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

2

Exact Mass

508.16412245 g/mol

Monoisotopic Mass

508.16412245 g/mol

Heavy Atom Count

36

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3S9RX35S5X

Wikipedia

Cudc-907

Dates

Modify: 2023-08-15
1: Qian C, Lai CJ, Bao R, Wang DG, Wang J, Xu GX, Atoyan R, Qu H, Yin L, Samson M, Zifcak B, Ma AW, DellaRocca S, Borek M, Zhai HX, Cai X, Voi M. Cancer network  disruption by a single molecule inhibitor targeting both histone deacetylase activity and phosphatidylinositol 3-kinase signaling. Clin Cancer Res. 2012 Aug 1;18(15):4104-13. doi: 10.1158/1078-0432.CCR-12-0055. Epub 2012 Jun 12. PubMed PMID: 22693356.

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